molecular formula C23H16N4O5S B11557410 N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B11557410
M. Wt: 460.5 g/mol
InChI Key: FXWMPIAUDCJGGR-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a complex organic compound that features a thiazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a halogenated aromatic compound. The nitro groups are introduced via nitration reactions, which involve the use of concentrated nitric acid and sulfuric acid as reagents. The final step often involves the coupling of the thiazole derivative with 4-nitrobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Chlorine gas (Cl2), concentrated nitric acid (HNO3).

Major Products

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of nitroso derivatives.

    Substitution: Formation of halogenated or further nitrated derivatives.

Scientific Research Applications

N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitro groups may undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-aminobenzamide
  • N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide

Uniqueness

N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is unique due to the presence of multiple nitro groups, which impart distinct chemical reactivity and biological activity. The combination of a thiazole ring with nitro-substituted aromatic rings enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C23H16N4O5S

Molecular Weight

460.5 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C23H16N4O5S/c1-14-2-4-15(5-3-14)20-21(16-6-10-18(11-7-16)26(29)30)33-23(24-20)25-22(28)17-8-12-19(13-9-17)27(31)32/h2-13H,1H3,(H,24,25,28)

InChI Key

FXWMPIAUDCJGGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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